molecular formula C15H29BrO2 B8265606 Dodecyl 3-bromopropanoate

Dodecyl 3-bromopropanoate

Cat. No.: B8265606
M. Wt: 321.29 g/mol
InChI Key: VGSMBPAFUBNJNB-UHFFFAOYSA-N
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Description

Dodecyl 3-bromopropanoate is a brominated ester compound characterized by a dodecyl (C12) alkyl chain esterified to a 3-bromopropanoic acid moiety. Its synthesis, as described in , involves the reaction of an acyl chloride with dodecanol, followed by nucleophilic substitution of bromine with dimethylamine. This pathway was reported to offer superior yields (compared to prior methods) and streamlined purification, making it a practical route for producing N,N-dimethylamino acid esters . The bromine atom at the β-position enhances its reactivity, particularly in nucleophilic substitution reactions, which is critical for applications in organic synthesis and surfactant chemistry.

Properties

IUPAC Name

dodecyl 3-bromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17)12-13-16/h2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSMBPAFUBNJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Method: One common method for preparing dodecyl 3-bromopropanoate involves the esterification of 3-bromopropanoic acid with dodecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Acyl Chloride Method: Another method involves the reaction of 3-bromopropanoyl chloride with dodecanol. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The choice of catalyst and reaction conditions can be tailored to minimize by-products and enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: Dodecyl 3-bromopropanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The compound can be reduced to dodecyl propanoate using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidation of this compound can lead to the formation of dodecyl 3-bromopropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in solvents like ethanol or water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Dodecyl 3-hydroxypropanoate, dodecyl 3-cyanopropanoate, or dodecyl 3-aminopropanoate.

    Reduction: Dodecyl propanoate.

    Oxidation: Dodecyl 3-bromopropanoic acid.

Scientific Research Applications

Chemistry: Dodecyl 3-bromopropanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters, amides, and substituted propanoates. It serves as a building block for more complex molecules.

Biology: In biological research, this compound can be used to study the effects of ester compounds on cellular processes. It may also be employed in the synthesis of bioactive molecules.

Industry: this compound is used in the production of surfactants, plasticizers, and other industrial chemicals. Its long hydrophobic chain makes it suitable for use in formulations requiring amphiphilic properties.

Mechanism of Action

The mechanism of action of dodecyl 3-bromopropanoate depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol. In biological systems, the ester linkage can be hydrolyzed by esterases to release the corresponding alcohol and acid.

Comparison with Similar Compounds

To contextualize dodecyl 3-bromopropanoate, we compare it with structurally or functionally analogous compounds, focusing on synthesis, reactivity, and applications.

Structural Analogs: Alkyl Bromopropanoates

Methyl 3-bromopropanoate ():

  • Structure: Methyl group esterified to 3-bromopropanoic acid.
  • Synthesis : Prepared via alkylation of bromo acid precursors under basic conditions (e.g., NaH/THF) .
  • Reactivity : The shorter methyl chain reduces steric hindrance, enhancing reaction rates in nucleophilic substitutions compared to bulkier dodecyl derivatives.
  • Applications : Used as a reagent in organic synthesis (e.g., Scheme 4a in ), where rapid reactivity is prioritized over hydrophobicity.

Ethyl 3-hydroxy-3-phenylpropanoate ():

  • Structure : Ethyl ester with a hydroxyl and phenyl group at the β-position.
  • Synthesis: Synthesized via esterification of 3-hydroxy-3-phenylpropanoic acid, contrasting with the brominated pathway for this compound.

Key Differences :

Property This compound Methyl 3-bromopropanoate Ethyl 3-hydroxy-3-phenylpropanoate
Alkyl Chain Length C12 (hydrophobic) C1 (hydrophilic) C2 (moderate hydrophobicity)
Functional Group Bromine (reactive) Bromine (reactive) Hydroxyl (polar)
Reactivity in Substitution Moderate (steric hindrance) High Low
Primary Use Surfactant precursors, functional materials Organic synthesis intermediates Polar solvent-compatible applications
Functional Analogs: Surfactants and Brominated Compounds

Sodium Dodecyl Sulfate (SDS) ():

  • Structure : Dodecyl chain with sulfate head group.
  • Behavior in Micellar Systems : SDS forms micelles in aqueous solutions, with crystallization kinetics influenced by additives (e.g., metal ions). Additives alter crystal morphology (e.g., hexagonal vs. elliptical) but minimally affect melting points .
  • Contrast with this compound: The bromopropanoate group lacks the ionic sulfate head, likely reducing water solubility but increasing compatibility with nonpolar matrices. Bromine may also act as a leaving group for post-synthesis modifications.

Hexabromocyclododecane (HBCD) ():

  • Structure : Cyclic alkane with six bromine atoms.
  • Applications: Flame retardant (distinct from this compound’s synthetic utility).
  • Environmental Impact: HBCD’s persistence and toxicity have led to regulatory scrutiny , whereas this compound’s environmental profile remains less documented but may pose lower risks due to biodegradability of ester linkages.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing dodecyl 3-bromopropanoate with high purity and yield?

  • Methodology : Use nucleophilic substitution (SN2) between 3-bromopropanoyl chloride and dodecanol under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel. Confirm purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) .
  • Data Contradictions : Variations in reaction efficiency may arise due to steric hindrance from the dodecyl chain. Some protocols suggest using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield, while others recommend elevated temperatures (60–80°C) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), light (UV-Vis), and humidity. Analyze decomposition products using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Compare results with stability data from structurally similar esters (e.g., dodecyl hexanoate) .
  • Key Parameters : Hydrolysis rates of the bromoester group are pH-dependent; acidic/basic conditions accelerate degradation. Store in inert atmospheres (argon) at –20°C to minimize bromine loss .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR : Identify proton environments (e.g., δ 1.2–1.6 ppm for dodecyl CH₂ groups, δ 4.1 ppm for ester-linked CH₂, δ 3.5 ppm for brominated CH₂) .
  • FT-IR : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and C-Br stretch at ~650 cm⁻¹ .
    • Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous bromoesters .

Advanced Research Questions

Q. How does the bromine atom in this compound influence its reactivity in radical-mediated polymerization reactions?

  • Methodology : Use electron paramagnetic resonance (EPR) to track radical initiation efficiency. Compare with non-brominated analogs (e.g., dodecyl propanoate) in controlled radical polymerization (RAFT or ATRP).
  • Data Interpretation : The C-Br bond’s lower bond dissociation energy (~70 kcal/mol) facilitates homolytic cleavage, enhancing initiation rates. However, steric bulk from the dodecyl chain may reduce monomer accessibility .

Q. What computational methods can predict the solvation dynamics and aggregation behavior of this compound in aqueous systems?

  • Methodology : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM or AMBER) to model micelle formation. Validate with small-angle X-ray scattering (SAXS) data.
  • Key Findings : The bromine atom increases hydrophobicity, critical micelle concentration (CMC) values are ~20% lower than non-brominated surfactants. Compare with sodium dodecyl sulfate (SDS) aggregation patterns .

Q. How can this compound be applied in proteomic sample preparation to improve protein solubility without interfering with downstream analyses?

  • Methodology : Test solubilization efficiency for membrane proteins using SDS-PAGE and compare with traditional surfactants (e.g., SDS, Triton X-100). Assess compatibility with mass spectrometry (MS) by analyzing peptide ion suppression effects.
  • Optimization : Use 0.1–0.5% (w/v) this compound in lysis buffers. Avoid concentrations >1% to prevent MS interference .

Contradictions and Gaps in Current Research

  • Synthetic Yield vs. Environmental Impact : While phase-transfer catalysts improve yields, their environmental toxicity conflicts with green chemistry principles. Alternative methods (e.g., microwave-assisted synthesis) require further study .
  • Biological Compatibility : Limited data exist on the cytotoxicity of this compound in cell-based assays. Preliminary studies suggest mitochondrial membrane disruption at >50 µM concentrations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dodecyl 3-bromopropanoate
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